molecular formula C12H13NO2 B373710 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid CAS No. 100068-17-5

2-(2,3-dimethyl-1H-indol-5-yl)acetic acid

Cat. No.: B373710
CAS No.: 100068-17-5
M. Wt: 203.24g/mol
InChI Key: YQJMPNCDSJYOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid is an indole derivative, a class of compounds known for their diverse biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core . Subsequent methylation and acetic acid substitution are achieved through standard organic reactions such as Friedel-Crafts alkylation and ester hydrolysis.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions, while Lewis acids like aluminum chloride facilitate Friedel-Crafts reactions . These methods ensure efficient large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Mechanism of Action

The mechanism of action of 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule in drug discovery.

Comparison with Similar Compounds

Uniqueness: 2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications .

Properties

IUPAC Name

2-(2,3-dimethyl-1H-indol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-11-4-3-9(5-10(7)11)6-12(14)15/h3-5,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJMPNCDSJYOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.